molecular formula C12H16O B169465 6-Phenylhexanal CAS No. 16387-61-4

6-Phenylhexanal

Cat. No.: B169465
CAS No.: 16387-61-4
M. Wt: 176.25 g/mol
InChI Key: WDKODCDQZXMWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Phenylhexanal” is a chemical compound with the linear formula C12H14O2 . It’s also known as “6-OXO-6-PHENYLHEXANAL” and has a molecular weight of 190.244 .

Scientific Research Applications

6-Phenylhexanal has a variety of scientific research applications, including as a model compound for studying the structure and reactivity of aldehydes, as a reagent for the synthesis of other compounds, and as a model compound for studying the reactivity of aldehydes with nucleophiles. This compound is also used in the synthesis of drugs, food additives, and perfumes.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Phenylhexanal in lab experiments include its low cost, its relatively simple synthesis method, and its availability. However, there are also some limitations to using this compound in lab experiments, such as its flammability, its instability in the presence of light and air, and its potential toxicity.

Future Directions

The potential future directions for 6-Phenylhexanal research include further investigation into its biochemical and physiological effects, its potential toxicity, and its potential applications in drug development. Additionally, further research into its mechanism of action and its potential interactions with other biomolecules could provide insight into its potential therapeutic applications. Finally, further research into its potential as a model compound for studying the reactivity of aldehydes with nucleophiles could lead to the development of new synthetic methods.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved

Cellular Effects

It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-Phenylhexanal is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through rigorous scientific investigation.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

6-phenylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKODCDQZXMWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-phenylhexanol (5.00 g, 28.0 mmol, 1 equiv) in CH2Cl2 (10 ml) was added to a solution of pyridinium chlorochromate (9.07 g, 42.1 mmol, 1.5 equiv) in CH2Cl2 (100 ml) at rt, and the mixture was stirred for 3.5 h. The reaction mixture was diluted with hexane and filtered through silica gel (20 g). The silica gel was eluted with a mixture of hexane and EtOAc (1:1). The combined filtrate was concentrated under vacuum to give 6-phenyl-1-hexional as a colorless oil, which was used as such for the next step. 1H NMR (CDCl3) δ 9.75 (t, 1H), 7.28–7.14 (m, 5H), 2.61 (T, 2H), 2.44–2.38 (m, 2H), 1.71–1.58 (m, 5H), 1.42–1.30 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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